molecular formula C11H15N5S2 B1372797 4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 1094359-25-7

4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Cat. No. B1372797
CAS RN: 1094359-25-7
M. Wt: 281.4 g/mol
InChI Key: NHAIWKJERXUHND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine” is a compound with the CAS Number: 1016679-74-5 . It has a molecular weight of 274.39 . The IUPAC name of this compound is 4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}aniline .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The Inchi Code of this compound is 1S/C14H18N4S/c15-13-3-1-12(2-4-13)11-17-6-8-18(9-7-17)14-16-5-10-19-14/h1-5,10H,6-9,11,15H2 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their potent antimicrobial properties. They can act against a broad spectrum of microorganisms by interfering with the synthesis of bacterial cell walls or DNA replication. The compound could be explored for its efficacy against resistant strains of bacteria, offering a new avenue for antibiotic development .

Anticancer Activity

The structural complexity of thiazole derivatives makes them suitable candidates for anticancer drugs. They can inhibit cell proliferation and induce apoptosis in cancer cells. Research could focus on the compound’s potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines .

Neuroprotective Applications

Thiazoles have shown promise in neuroprotection, which is crucial for diseases like Alzheimer’s and Parkinson’s. The compound could be studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases .

Anti-Inflammatory and Analgesic Effects

Due to their anti-inflammatory properties, thiazole derivatives can be used to develop new anti-inflammatory drugs with fewer side effects. Additionally, their analgesic effects make them suitable for pain management research, potentially leading to new painkillers .

Antiviral and Antiretroviral Therapy

Thiazole compounds have been effective in antiviral therapies, including treatment for HIV. The compound’s application could be extended to other viral infections, exploring its mechanism of action and potential as an antiretroviral agent .

Antidiabetic Research

Thiazole derivatives can play a role in antidiabetic drug development. They may help in modulating insulin release or improving insulin sensitivity. Research into the compound’s application in diabetes management could lead to novel treatments .

Cardiovascular Applications

Thiazole derivatives can exhibit antihypertensive activity, making them candidates for cardiovascular drug research. The compound could be investigated for its potential effects on blood pressure regulation and prevention of heart diseases .

Agricultural Applications

In agriculture, thiazole derivatives can be used as fungicides or growth promoters. The compound could be studied for its effectiveness in protecting crops from fungal infections or enhancing crop yield .

Safety And Hazards

The safety information and MSDS of this compound can be found online .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Several heterocyclic compounds exhibit good biological activity almost without any replacements, implying that their heterocyclic center is unquestionably a component of the pharmacophore .

properties

IUPAC Name

4-[[4-(1,3-thiazol-2-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S2/c12-10-14-9(8-18-10)7-15-2-4-16(5-3-15)11-13-1-6-17-11/h1,6,8H,2-5,7H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAIWKJERXUHND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.